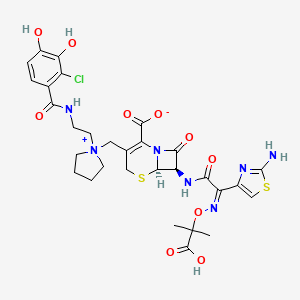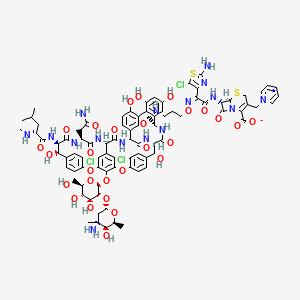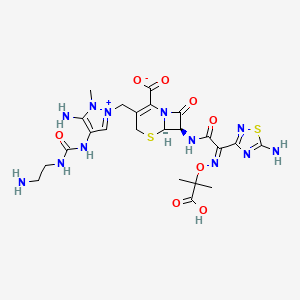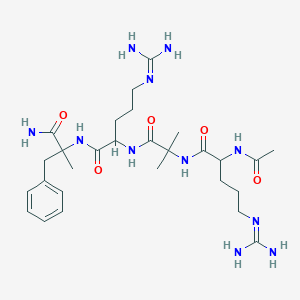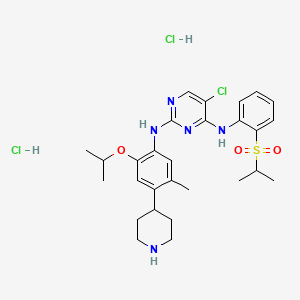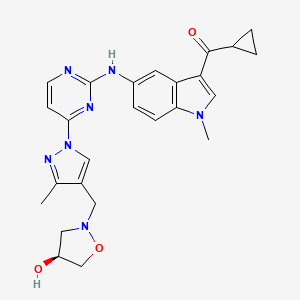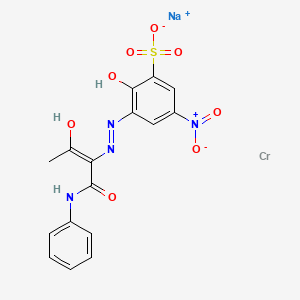
Acid Yellow 99 (C.I. 13900)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Yellow 99 is a yellow powder that is soluble in strong sulfuric acid, turning brown when diluted . It is used for dyeing and printing wool, silk, polyamide fiber directly, and can also be used for leather dyeing .
Synthesis Analysis
The synthesis of Acid Yellow 99 involves the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, coupling with 3-Oxo-N-phenylbutanamide, and then forming a chromium complex .Molecular Structure Analysis
The molecular formula of Acid Yellow 99 is C16H11CrN4NaO9S, and its molecular weight is 510.33 .Chemical Reactions Analysis
In a study, mango leaf powder (MLP), an eco-friendly and cost-effective adsorbent, was used for the removal of Acid Yellow 99 from simulated wastewater . The process was found to be spontaneous, endothermic, and entropy-driven .Physical And Chemical Properties Analysis
Acid Yellow 99 is a yellow powder that is soluble in strong sulfuric acid . It has a dye content of 40% .科学的研究の応用
Biosorption of Acid Yellow 99 Using Mango Leaf Powder
Mango leaf powder (MLP), an eco-friendly and cost-effective adsorbent, has been extensively studied for the removal of Acid Yellow 99 from simulated wastewater . The process is swift, completed within approximately 160 minutes, and follows the film diffusion model and pseudo-second-order rate kinetics . The biomass is competent enough for anionic dye decolorization in the binary mixture . The process is spontaneous, endothermic, and entropy-driven .
Photocatalytic Decoloration of Acid Yellow 99
Zinc oxide-mediated solar light decoloration of Acid Yellow 99 dye has been enhanced by the addition of β-cyclodextrin (β-CD) with ZnO . The effects of process parameters such as initial concentration, pH, catalyst loading, and illumination time on the extent of decoloration were investigated . The higher photoactivity of the ZnO–β-CD/solar light system than the ZnO/solar light system can be ascribed due to the ligand to metal charge transfer (LMCT) from β-CD to ZnII .
Chemical Synthesis
Acid Yellow 99 is used in chemical synthesis . It is used in various industries like textile, paper, printing, food, leather, cosmetic, pesticide, paint, etc. to formulate their products with color .
Chromatography
Acid Yellow 99 is also used in chromatography , a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
Analytical Research
Acid Yellow 99 is used in analytical research . Analytical research is a specific type of research that involves critical thinking skills and the evaluation of facts and information relative to the research being conducted.
Material Science
Acid Yellow 99 is used in material science . Material science involves the discovery and design of new materials, with an emphasis on solids.
作用機序
Target of Action
The primary target of Acid Yellow 99 is organic matter, particularly agricultural waste such as mango leaf powder (MLP) and coconut shell pith . These materials serve as adsorbents for the dye, playing a crucial role in its removal from wastewater .
Mode of Action
Acid Yellow 99 interacts with its targets through electrostatic and complexing reactions . The dye forms a monolayer on the surface of the adsorbent, adhering to it through these reactions .
Biochemical Pathways
It’s known that the dye’s interaction with its targets involves the major contribution of hydroxyl groups, which facilitate effective dye decolorization through complexation and electrostatic interactions .
Pharmacokinetics
Optimum dye adsorption occurs at pH 2.5, and the process is swift, completed within approximately 160 minutes .
Result of Action
The primary result of Acid Yellow 99’s action is the decolorization of wastewater. The dye is effectively adsorbed by the biomass, resulting in the removal of the dye from the water . This process is crucial in combating water pollution caused by the discharge of dyed effluents into water bodies .
Action Environment
The efficacy of Acid Yellow 99’s action is influenced by several environmental factors. The pH of the environment significantly impacts dye adsorption, with optimum adsorption occurring at pH 2.5 . Interestingly, the temperature has no significant effect on the process . Additionally, the presence of NaCl in the environment exerts minimal hindrance to dye adsorption .
将来の方向性
特性
IUPAC Name |
sodium;3-[[(Z)-1-anilino-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1/b14-9-,19-18?;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYEBUNFYVNAT-NMLNKKTNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)/O.[Na+].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13CrN4NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10343-58-5 |
Source


|
| Record name | Chromate(1-), hydroxy[2-(hydroxy-.kappa.O)-5-nitro-3-[2-[2-(oxo-.kappa.O)-1-[(phenylamino)carbonyl]propyl]diazenyl-.kappa.N1]benzenesulfonato(3-)]-, sodium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydroxy[2-hydroxy-5-nitro-3-[[2-oxo-1-(phenylcarbamoyl)propyl]azo]benzenesulphonato(3-)]chromate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

